molecular formula C32H36NOPS B14748969 [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B14748969
M. Wt: 513.7 g/mol
InChI Key: INELIXLRNPBNLZ-SVXHESJVSA-N
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Description

[S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations . This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves several stepsThe reaction conditions typically involve the use of air-sensitive and moisture-sensitive reagents, and the reactions are often carried out under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining the chiral integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The phosphine ligand can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to maintain the chiral integrity of the compound.

Major Products

The major products formed from these reactions include enantiomerically pure sulfoxides, sulfones, and amines, as well as various phosphine derivatives.

Scientific Research Applications

[S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is used in various scientific research applications, including:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, facilitating the formation of enantiomerically pure products. The molecular targets include various metal catalysts, and the pathways involved include asymmetric hydrogenation and other enantioselective transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its specific chiral structure, which provides high enantioselectivity in various catalytic reactions. Its ability to form stable complexes with metal catalysts makes it particularly valuable in asymmetric synthesis.

Properties

Molecular Formula

C32H36NOPS

Molecular Weight

513.7 g/mol

IUPAC Name

(R)-N-[(S)-(3,5-dimethylphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C32H36NOPS/c1-24-21-25(2)23-26(22-24)31(33(6)36(34)32(3,4)5)29-19-13-14-20-30(29)35(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-23,31H,1-6H3/t31-,36+/m0/s1

InChI Key

INELIXLRNPBNLZ-SVXHESJVSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)[S@](=O)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

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